![molecular formula C14H20N2O3S B3986829 N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B3986829.png)
N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMPT is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its potential applications in different fields.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, it has been suggested that this compound may act as an activator of the growth hormone-releasing hormone (GHRH) receptor, leading to an increase in growth hormone secretion. Additionally, this compound may act as an antioxidant, protecting cells against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase growth rate, feed intake, and meat quality. In vitro studies have shown that this compound has potential anti-cancer properties and can protect cells against oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been extensively studied, and its properties are well understood. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One potential direction is the development of this compound as a feed additive for animals, as it has been shown to increase growth rate and feed intake. Additionally, further studies are needed to fully understand the potential anti-cancer properties of this compound and its ability to protect against oxidative stress. Furthermore, the mechanism of action of this compound needs to be fully elucidated to better understand its potential applications in different fields.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied for its potential applications in different fields, including agriculture, medicine, and biochemistry. In agriculture, this compound has been shown to increase the growth rate and feed intake of animals, making it a potential feed additive. In medicine, this compound has been studied for its potential anti-cancer properties and its ability to protect against oxidative stress. In biochemistry, this compound has been used as a tool to study the role of thiourea derivatives in enzyme inhibition.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-17-12-6-10(7-13(8-12)18-2)16-14(20)15-9-11-4-3-5-19-11/h6-8,11H,3-5,9H2,1-2H3,(H2,15,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRVILSLJUAKOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC2CCCO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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